molecular formula C7H9N2PS2 B14373439 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione CAS No. 90682-48-7

2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione

Cat. No.: B14373439
CAS No.: 90682-48-7
M. Wt: 216.3 g/mol
InChI Key: NXPQWAZUKBEMPJ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is a heterocyclic compound that contains sulfur, nitrogen, and phosphorus atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often include heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The presence of sulfur, nitrogen, and phosphorus atoms allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is unique due to its combination of sulfur, nitrogen, and phosphorus atoms within a single heterocyclic structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

90682-48-7

Molecular Formula

C7H9N2PS2

Molecular Weight

216.3 g/mol

IUPAC Name

2-methylsulfanyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C7H9N2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3,(H2,8,9,11)

InChI Key

NXPQWAZUKBEMPJ-UHFFFAOYSA-N

Canonical SMILES

CSP1(=S)NC2=CC=CC=C2N1

Origin of Product

United States

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